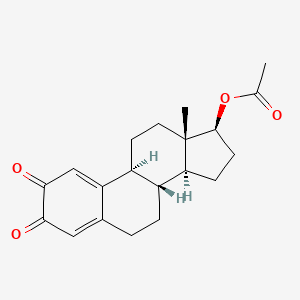
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is a synthetic steroidal compound It is structurally related to estrogens and is often used in various scientific research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the diene and dione functionalities.
Acetylation: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to achieve high yields and consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the diene and dione functionalities.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The acetyl group at the 17th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the dione groups can yield dihydroxy derivatives, while substitution of the acetyl group can produce various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- involves its interaction with estrogen receptors in the body. It binds to these receptors and modulates their activity, influencing various physiological processes. The compound can affect gene expression, protein synthesis, and cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen with similar structural features but different functional groups.
Estrone: Another natural estrogen with a ketone group at the 17th position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is unique due to its specific diene and dione functionalities, as well as the acetyl group at the 17th position. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
144082-89-3 |
|---|---|
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-13-methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O4/c1-11(21)24-19-6-5-16-14-4-3-12-9-17(22)18(23)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
InChI-Schlüssel |
BEXUBTUAAHHKEH-BKRJIHRRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(=O)C=C34)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(=O)C=C34)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
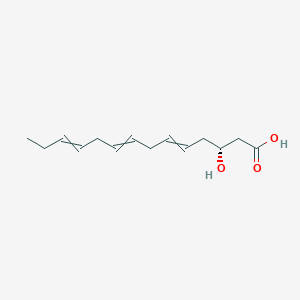
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
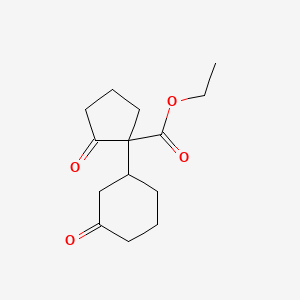
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
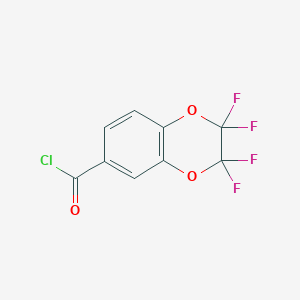
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
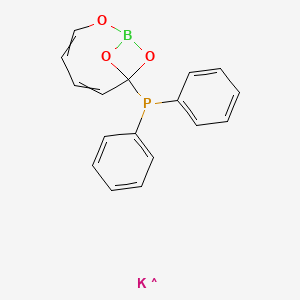
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
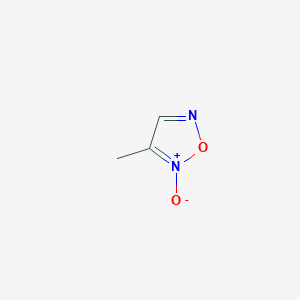
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
